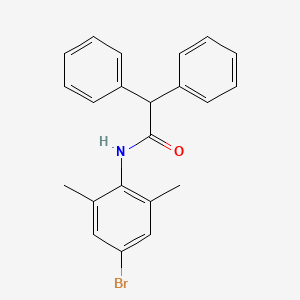
N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diphenylacetamide moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide
- N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide
- N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine
Comparison:
- N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which can impart different chemical and biological properties compared to its analogs.
- The bromine atom in the para position and the two methyl groups in the ortho positions on the phenyl ring can influence its reactivity and interactions with other molecules.
- The diphenylacetamide moiety can enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H20BrNO |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H20BrNO/c1-15-13-19(23)14-16(2)21(15)24-22(25)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,24,25) |
InChI Key |
VPCGKQLMZQFSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















